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Compound of Interest

3-Hydroxy-1-phenoxy-3-
Compound Name:
phenylbutan-2-one

CAS No.: 142075-23-8

Cat. No.: B12537243

Get Quote

Executive Summary

The phenoxy-substituted butanone scaffold represents a privileged substructure in medicinal
chemistry, serving as a critical pharmacophore in antifungal agents, metabolic regulators, and
agrochemicals. This guide provides a comprehensive technical analysis of the predicted
bioactivity of this class, specifically focusing on 1-phenoxy-2-butanone and 4-
(phenoxy/phenyl)-2-butanone derivatives.

By synthesizing computational predictions with empirical data, we establish a framework for
utilizing these compounds as CYP51 inhibitors (antifungal) and PPAR-a modulators
(metabolic). This document outlines the rationale, synthesis, and validation protocols required
to translate in silico predictions into wet-lab results.

Chemical Space & Structural Significance

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12537243#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12537243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The core scaffold under investigation is the aryloxy-ketone moiety. Its structural versatility
arises from two distinct connectivity patterns, each yielding different biological profiles:

e -Phenoxy Ketones (Ether Linkage):Ar-O-CH2-C(=0)-R

o Significance: Key intermediate in the synthesis of azole antifungals (e.g., Triadimefon
precursors). The ether oxygen acts as a hydrogen bond acceptor, while the ketone
provides a reactive center for heterocycle formation or enzyme interaction.

o -Phenoxy/Phenyl Ketones (Carbon Linkage):Ar-(CH2)2-C(=0)-R

o Significance: Exemplified by Raspberry Ketone [4-(4-hydroxyphenyl)-2-butanone]. These
compounds structurally mimic fatty acids and catecholamines, granting access to
metabolic receptors like PPARs and adrenergic receptors.

ble 1: Physicochemical Profile of o

Compound Structure Substituent  Predicted Target Primary
ID Type (R) LogP Class Indication
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Computational Prediction Framework
Molecular Docking: Antifungal Mechanism (CYP51)

The primary predicted activity for halogenated

-phenoxy butanones is the inhibition of Lanosterol 14
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-demethylase (CYP51), a cytochrome P450 enzyme essential for fungal cell wall integrity.

e Binding Hypothesis: The phenoxy group occupies the hydrophobic access channel of
CYP51. The ketone carbonyl can interact via water-mediated hydrogen bonding to the heme
propionate or directly coordinate (weakly) with the heme iron if not sterically hindered,
though usually, it serves as a linker for a nitrogenous headgroup (azole) in optimized drugs.
However, the ketone intermediate itself often displays weak-to-moderate intrinsic inhibitory
activity.

» Docking Protocol:

o

Protein Prep: Retrieve Candida albicans CYP51 (PDB: 5FSA). Remove water/ligands.

[¢]

Ligand Prep: Energy minimize PB-02 (4-Cl substituted) using OPLS3e force field.

[¢]

Grid Generation: Center grid on the heme iron (Fe).

[e]

Scoring: Use Glide XP (Extra Precision).

QSAR Modeling: Metabolic Activity

For

-phenyl derivatives (e.g., PB-03), bioactivity correlates with lipophilicity and hydrogen bond
donor capacity.

e Equation:

« Interpretation: Higher lipophilicity enhances binding to the PPAR-a ligand-binding domain
(LBD), which is large and hydrophobic.

Visualization of Sighaling & Synthesis
Diagram 1: Predicted Mechanism of Action (Antifungal &
Metabolic)

This diagram illustrates the dual-pathway potential of the scaffold depending on the specific
substitution pattern.
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Caption: Dual-pathway bioactivity prediction. Upper branch: Antifungal via CYP51 inhibition.
Lower branch: Metabolic regulation via PPAR-a agonism.

Synthesis & Characterization Protocols

To validate these predictions, the compounds must be synthesized with high purity. The
following protocol describes the synthesis of 1-(4-chlorophenoxy)-2-butanone (PB-02).

Williamson Ether Synthesis Protocol

Objective: Synthesize

-phenoxy ketone via nucleophilic substitution.

Reagents:

4-Chlorophenol (1.0 eq)

1-Chloro-2-butanone (1.1 eq)

Potassium Carbonate (

, anhydrous, 2.0 eq)

Potassium lodide (KI, catalytic, 0.1 eq)

Acetone (Solvent, dry)

Step-by-Step Methodology:
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 Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorophenol
(20 mmol) in dry acetone (30 mL). Add anhydrous

(20 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

e Addition: Add KI (1 mmol) followed by the dropwise addition of 1-chloro-2-butanone (11
mmol). Note: Kl acts as a Finkelstein catalyst, converting the chloro-ketone to the more
reactive iodo-ketone in situ.

o Reflux: Heat the mixture to reflux (

C) for 6-8 hours. Monitor progress via TLC (Hexane:EtOAc 8:2).

» Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate
under reduced pressure.

« Purification: Dissolve the residue in Ethyl Acetate, wash with 1M NaOH (to remove
unreacted phenol), water, and brine. Dry over

. Purify via silica gel column chromatography.
Self-Validating Checkpoint:

» IR Spectroscopy: Look for the disappearance of the broad -OH stretch (3300 cm~1) and the
appearance of a sharp Carbonyl (C=0) peak at ~1715 cm~* and Ether (C-O-C) bands at
~1240 cm~21.

Diagram 2: Synthesis Workflow
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Caption: Optimized Williamson ether synthesis pathway for alpha-phenoxy butanones using K
catalysis.

Experimental Validation Protocols
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Antifungal Susceptibility Assay (MIC Determination)

Rationale: To quantify the fungistatic potential predicted by the CYP51 docking.

Protocol:

Organism:Candida albicans (ATCC 90028) or Aspergillus niger.
e Media: RPMI 1640 buffered with MOPS (pH 7.0).
» Preparation: Prepare stock solution of the synthesized butanone in DMSO (10 mg/mL).

e Dilution: Perform serial twofold dilutions in a 96-well microplate (Final range: 0.5 — 256
pg/mL).

 Inoculation: Add fungal suspension (

CFU/mL) to each well.

e Incubation: Incubate at

C for 24 hours (Candida) or 48 hours (Aspergillus).

e Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing
100% inhibition of visible growth compared to the growth control.

Alpha-Amylase Inhibition Assay (Metabolic)

Rationale: Phenoxy-ketones have been shown to inhibit carbohydrate-hydrolyzing enzymes,
relevant for diabetes management.

Protocol:
e Mix: 50 pL of compound (varying concentrations) + 50 pL of

-amylase (0.5 mg/mL in phosphate buffer).

e |ncubate:

C for 10 minutes.
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Substrate: Add 50 pL of 1% Starch solution. Incubate for 10 minutes.
Stop: Add 100 pL of DNS (3,5-dinitrosalicylic acid) reagent. Boil for 5 minutes.

Measure: Absorbance at 540 nm. Calculate
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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